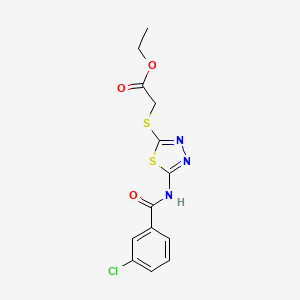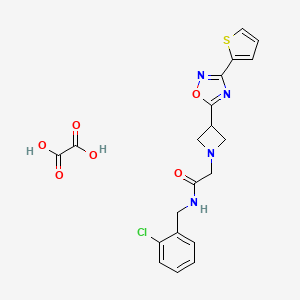![molecular formula C23H19N3O4S B2469159 Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-94-6](/img/structure/B2469159.png)
Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a complex organic molecule that contains several functional groups and rings . It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms, fused with a thiophene ring, which is a five-membered ring containing one sulfur atom . The molecule also contains an amide group (benzoyl amino), a ketone group (4-oxo), and an ester group (ethyl carboxylate) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and thiophene rings, along with the various functional groups . These groups would likely influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the size of the molecule, the functional groups present, and the overall polarity .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Applications
Research involving trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, such as those synthesized from compounds with similar structural motifs, has unveiled novel fluorescent molecules. These molecules are attractive fluorophores due to their strong fluorescence intensity and numerous binding sites, suggesting their potential utility in biochemical and medical imaging applications (Yan‐Chao Wu et al., 2006).
Antitumor Activity
A study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives demonstrated significant anti-tumor effects in mouse tumor model cancer cell lines and human cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). This suggests that compounds within this chemical class could be explored further as potential chemotherapeutic agents (I. Nassar et al., 2015).
Cytotoxicity and Cancer Research
The synthesis and evaluation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential for further research in cancer treatment strategies (Ashraf S. Hassan et al., 2014).
Pharmacological Screening
Another study explored the synthesis and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, revealing good antimicrobial activity against various bacteria and fungi. Additionally, some synthesized compounds displayed antioxidant properties, suggesting their utility in developing new antimicrobial and antioxidant agents (B. Dey et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVPEQEZBPVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)






![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)


